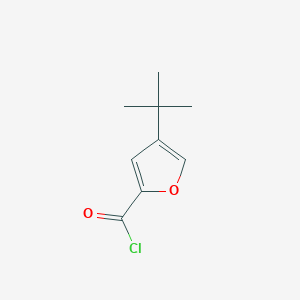
(6-(3-(Piperidin-1-yl)propoxy)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety via a propoxy linker. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods
Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Análisis De Reacciones Químicas
Types of Reactions
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid exerts its effects involves the formation of stable complexes with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H21BN2O3 |
|---|---|
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c17-14(18)12-5-6-13(15-11-12)19-10-4-9-16-7-2-1-3-8-16/h5-6,11,17-18H,1-4,7-10H2 |
Clave InChI |
ROJCOPSYNWIVKF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)OCCCN2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


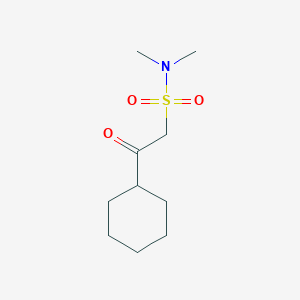
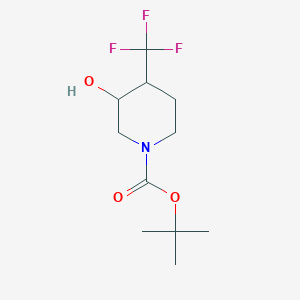
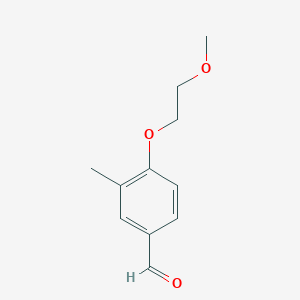

![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
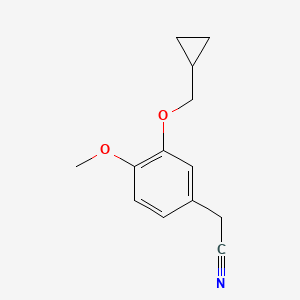
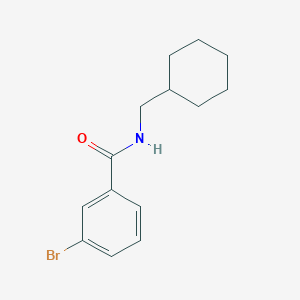
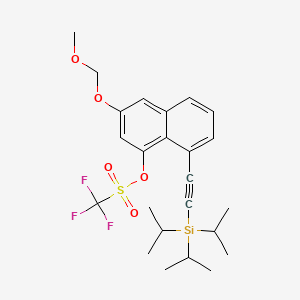

![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
